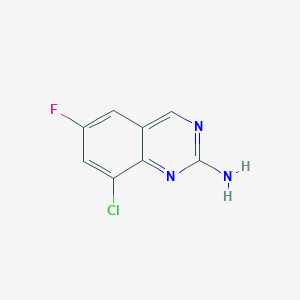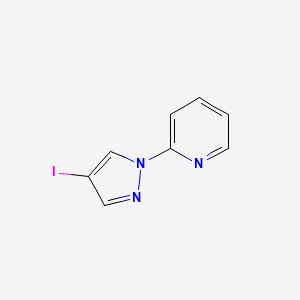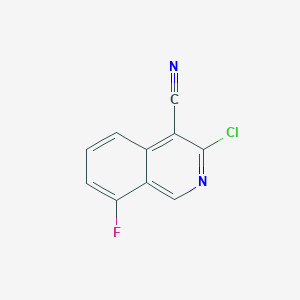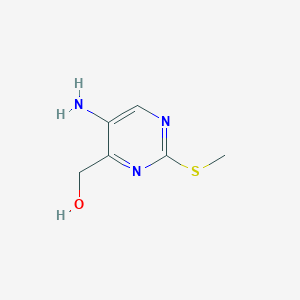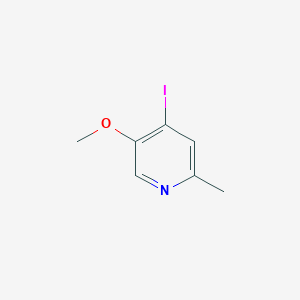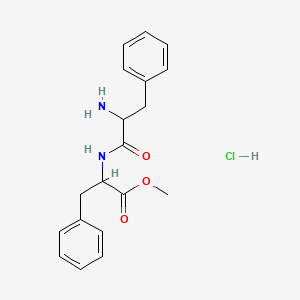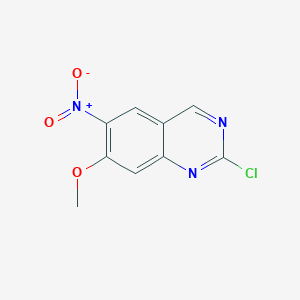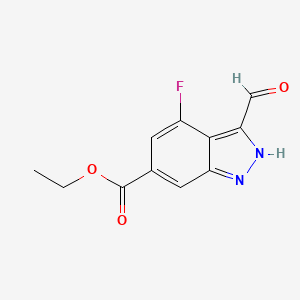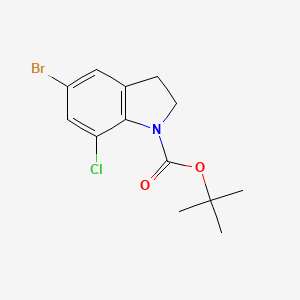
5-fluoro-1-methyl-1H-indazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-methyl-1H-indazole-3-carbaldehyde: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their significant biological activities and are commonly used in medicinal chemistry. The presence of a fluorine atom and a methyl group in the structure of this compound enhances its chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-methyl-1H-indazole-3-carbaldehyde typically involves the reaction of 5-fluoro-1H-indazole with a suitable aldehyde precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 5-fluoro-1-methyl-1H-indazole-3-carboxylic acid.
Reduction: 5-fluoro-1-methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-1-methyl-1H-indazole-3-carbaldehyde is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study the effects of fluorinated indazole derivatives on cellular processes. It serves as a probe to investigate enzyme interactions and receptor binding .
Medicine: Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings .
Wirkmechanismus
The mechanism of action of 5-fluoro-1-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to increased biological activity . The compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-1H-indazole-3-carbaldehyde
- 1-Methyl-1H-indazole-3-carbaldehyde
- 5-Fluoro-1H-indazole
Comparison: 5-Fluoro-1-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both a fluorine atom and a methyl group. This combination enhances its chemical stability and biological activity compared to similar compounds . The fluorine atom increases lipophilicity, while the methyl group provides steric hindrance, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H7FN2O |
|---|---|
Molekulargewicht |
178.16 g/mol |
IUPAC-Name |
5-fluoro-1-methylindazole-3-carbaldehyde |
InChI |
InChI=1S/C9H7FN2O/c1-12-9-3-2-6(10)4-7(9)8(5-13)11-12/h2-5H,1H3 |
InChI-Schlüssel |
ZVBISYNVDWLLIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
